molecular formula C10H11FO2 B3115450 (3S)-3-(4-fluorophenyl)butanoic acid CAS No. 209679-20-9

(3S)-3-(4-fluorophenyl)butanoic acid

Cat. No.: B3115450
CAS No.: 209679-20-9
M. Wt: 182.19 g/mol
InChI Key: RGWUPQHXIQNHFN-ZETCQYMHSA-N
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Description

This chiral carboxylic acid features a fluorinated aromatic ring at the β-position of the butanoic acid backbone, a configuration common in pharmaceuticals and agrochemicals due to fluorine's electronegativity and metabolic stability. The stereochemistry (3S) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. Although direct data on this compound are absent, the evidence provides insights into analogs with variations in fluorine substitution patterns, functional groups (e.g., hydroxyl, amino), and heterocyclic substituents .

Properties

IUPAC Name

(3S)-3-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUPQHXIQNHFN-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653189
Record name (3S)-3-(4-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209679-20-9
Record name (3S)-3-(4-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(4-fluorophenyl)butanoic acid typically involves the use of starting materials such as 4-fluorobenzaldehyde and butanoic acid derivatives. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable butanoic acid derivative under acidic or basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of (3S)-3-(4-fluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-(4-fluorophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: Its fluorinated phenyl ring can serve as a probe for investigating enzyme-substrate interactions .

Medicine: In medicine, (3S)-3-(4-fluorophenyl)butanoic acid is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism by which (3S)-3-(4-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural analogs from the evidence, emphasizing substituent effects on properties:

Compound Name Substituents Molecular Formula Molecular Weight pKa (Predicted/Reported) Key Properties/Applications References
(3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid 2,4,5-Trifluorophenyl, β-hydroxy C₁₀H₉F₃O₃ 240.17 ~4.25 (carboxylic acid) Intermediate in antidiabetic drugs
(3S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride 2-Fluorophenyl, β-amino (HCl salt) C₁₀H₁₂FNO₂·HCl 245.67 N/A Neurotransmitter analog; SDS data
(3S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride 3-CF₃-phenyl, β-amino (HCl salt) C₁₁H₁₁F₃NO₂·HCl 297.66 N/A Peptide synthesis; chiral building block
(3S)-3-(2-Thienylthio)butanoic acid 2-Thienylthio C₈H₁₀O₂S₂ 202.29 4.25 ± 0.10 Enzyme inhibitor; high lipophilicity
(3S)-4,4,4-Trifluoro-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid CF₃, Cbz-protected amino C₁₂H₁₂F₃NO₄ 291.22 N/A Peptide modification; chiral purity

Biological Activity

(3S)-3-(4-fluorophenyl)butanoic acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The molecular formula of (3S)-3-(4-fluorophenyl)butanoic acid is C10H12FNO2C_{10}H_{12}FNO_2, with a molecular weight of approximately 197.21 g/mol. The compound features an amino group, a carboxylic acid group, and a fluorophenyl substituent, which contribute to its biological activity.

The mechanism of action of (3S)-3-(4-fluorophenyl)butanoic acid involves interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity through strong interactions with target proteins, potentially modulating various biological pathways. This compound may act as an inhibitor or modulator, influencing biochemical processes crucial for therapeutic effects.

Biological Activity

Research has indicated that (3S)-3-(4-fluorophenyl)butanoic acid exhibits several biological activities:

  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting that this compound may also exert beneficial effects on neuronal health.
  • Modulation of Neurotransmission : It may interact with neurotransmitter systems, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Research Findings

Recent studies utilizing computational methods such as quantitative structure-activity relationship (QSAR) modeling have predicted significant interactions between (3S)-3-(4-fluorophenyl)butanoic acid and various biological targets. These studies suggest that the compound may exhibit enhanced binding affinity compared to non-fluorinated analogs due to the presence of the fluorine atom.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
NeuroprotectiveProtects neurons from damage
Neurotransmission ModulationInfluences synaptic transmission
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Neuroprotective Study : A study examined the neuroprotective effects of similar fluorinated amino acids in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.
  • Enzyme Interaction Analysis : Computational docking studies demonstrated that (3S)-3-(4-fluorophenyl)butanoic acid binds effectively to target enzymes involved in metabolic pathways, suggesting potential for therapeutic applications in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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